molecular formula C12H17N3O2S B2651352 Methyl 2-(3-(sec-butyl)thioureido)nicotinate CAS No. 702667-51-4

Methyl 2-(3-(sec-butyl)thioureido)nicotinate

Cat. No.: B2651352
CAS No.: 702667-51-4
M. Wt: 267.35
InChI Key: KMFBKKCPLKXIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-(sec-butyl)thioureido)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a thioureido group attached to a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(sec-butyl)thioureido)nicotinate typically involves the reaction of methyl nicotinate with sec-butyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(sec-butyl)thioureido)nicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thioureido group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the original thioureido group.

Scientific Research Applications

Methyl 2-(3-(sec-butyl)thioureido)nicotinate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(sec-butyl)thioureido)nicotinate involves its interaction with specific molecular targets. The thioureido group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The nicotinate moiety may also play a role in modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid with vasodilatory properties.

    Ethyl nicotinate: Another ester of nicotinic acid with similar properties to methyl nicotinate.

    Methyl 2-(3-(tert-butyl)thioureido)nicotinate: A compound with a similar structure but with a tert-butyl group instead of a sec-butyl group.

Uniqueness

Methyl 2-(3-(sec-butyl)thioureido)nicotinate is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall properties compared to similar compounds.

Properties

IUPAC Name

methyl 2-(butan-2-ylcarbamothioylamino)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-4-8(2)14-12(18)15-10-9(11(16)17-3)6-5-7-13-10/h5-8H,4H2,1-3H3,(H2,13,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFBKKCPLKXIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)NC1=C(C=CC=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.